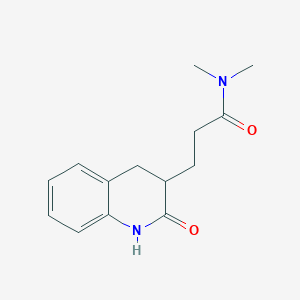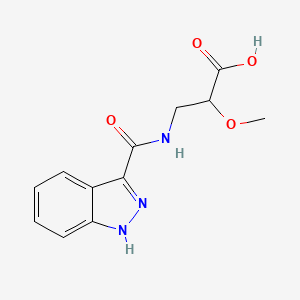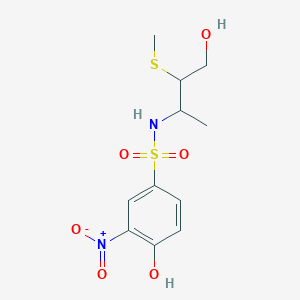![molecular formula C10H11N3O3 B6633416 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid, also known as 6-OPP3CA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative with a functional group of carboxylic acid and a substituent of pyrrolidin-3-ylamine.
Aplicaciones Científicas De Investigación
6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, this compound has been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biochemical processes. Specifically, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which promotes insulin secretion and helps regulate blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its inhibition of DPP-4, it has been shown to modulate the activity of other enzymes involved in cellular metabolism and signaling pathways. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid is its ease of synthesis and high purity. This makes it a useful compound for laboratory experiments and drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid and its potential applications in various fields. One area of future research is the development of new drugs based on the structure of this compound. In addition, studies are needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in humans. Finally, research is needed to identify other enzymes and pathways that may be targeted by this compound for the development of new therapies.
Métodos De Síntesis
The synthesis of 6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid involves the reaction of 3-cyanopyridine with pyrrolidine-3-amine in the presence of a base. The reaction produces the intermediate compound, which is then hydrolyzed to yield this compound. The synthesis method has been optimized to produce high yields of the compound with purity greater than 98%.
Propiedades
IUPAC Name |
6-[(5-oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9-3-7(5-12-9)13-8-2-1-6(4-11-8)10(15)16/h1-2,4,7H,3,5H2,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQUYFOYKPOVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)
